molecular formula C12H12N2O B1452400 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde CAS No. 1214622-41-9

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde

Cat. No. B1452400
CAS RN: 1214622-41-9
M. Wt: 200.24 g/mol
InChI Key: DYSQYFPOHHSBBW-UHFFFAOYSA-N
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Description

“3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazine with carbonyl compounds . In one study, a series of hydrazine-coupled pyrazoles were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .


Molecular Structure Analysis

The molecular structure of “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazole compounds, including “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde”, are known to participate in various chemical reactions. For instance, they can act as ligands in coordination chemistry, forming complexes with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” can be inferred from similar pyrazole compounds. For instance, pyrazole compounds are typically characterized by their aromaticity, nitrogen content, and reactivity .

Scientific Research Applications

Nitrification Inhibition in Agriculture

3,4-Dimethylpyrazole-based compounds: have been studied for their role as nitrification inhibitors in agriculture. These compounds, including 3,4-dimethylpyrazole phosphate (DMPP) and 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA) , are known to reduce nitrous oxide emissions and maintain ammonium levels in soil for extended periods . Although the exact mode of action is not fully confirmed, these inhibitors are thought to target specific enzymes involved in the nitrification process, such as ammonia monooxygenase (AMO), without relying on their capacity as metal chelators .

Plant Growth Stimulation

Compounds with pyrazole rings have shown potential as plant growth stimulants. Synthesized compounds that combine pyrazole with other heterocyclic rings have undergone preliminary screening and demonstrated pronounced activity in promoting plant growth . These findings suggest that derivatives of 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde could be prepared for deeper studies and field trials to evaluate their efficacy as growth stimulants .

Pesticidal Activities

Pyrazole derivatives are widely used in agriculture as pesticides. They include a range of fungicides, herbicides, acaricides, and insecticides. The structural versatility of pyrazole allows for the synthesis of new compounds with potential pesticidal properties. Studies have continued to explore pyrazole and pyridazine derivatives for new compounds with fungicidal, herbicidal, and insecticidal activities .

Medical Applications

The pyrazole scaffold is associated with a variety of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects . This broad spectrum of activities makes it a valuable target for the development of new therapeutic agents.

Antibacterial Agents

New series of compounds derived from pyrazole have been synthesized and evaluated for their antibacterial activity. These studies involve molecular docking and biological evaluation to assess the effectiveness of these compounds against various bacterial strains . The antibacterial properties of these derivatives make them candidates for further pharmaceutical development.

Enzyme Inhibition for Drug Discovery

Pyrazole derivatives have been tested for their ability to inhibit enzymes that are critical for bacterial survival, such as enoyl ACP reductase and dihydrofolate reductase (DHFR). These enzymes are involved in fatty acid synthesis and folate metabolism, respectively. Inhibiting these enzymes can lead to the development of new antibacterial drugs .

Mechanism of Action

While the exact mechanism of action of “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” is not fully understood, pyrazole-based compounds are known for their diverse pharmacological effects. For example, some pyrazole derivatives have been found to inhibit soil nitrification by chelating Cu2+ cations .

Future Directions

Future research on “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde” and similar compounds could focus on further elucidating their mechanisms of action, exploring their potential applications in various fields such as medicine and agriculture, and developing safer and more efficient methods for their synthesis .

properties

IUPAC Name

3,4-dimethyl-2-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-4-5-11(8-15)12(10(9)2)14-7-3-6-13-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSQYFPOHHSBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)N2C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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